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molecular formula C11H10N2O B1404018 3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile CAS No. 1403767-28-1

3,3-Dimethyl-1-oxoisoindoline-5-carbonitrile

Cat. No. B1404018
M. Wt: 186.21 g/mol
InChI Key: ODITXVOCXCXIOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133158B2

Procedure details

To a solution of 2-(4-methoxy-benzyl)-3,3-dimethyl-1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile (3.5 g, 11.42 mmol) in MeCN (70 mL) was added CAN (18.79 g, 34.27 mmol) in 30 mL of water at 0° C. The resulting reaction mixture was stirred at 0° C. for 1 hour until all the starting material was consumed. The reaction mixture was extracted between water and EtOAc and the combined organic layers were dried over anhy. MgSO4, filtered, and concentrated under reduced pressure to give a crude product which was purified by column chromatography to afford the title compound (1.06 g, 49.8%) as a solid.
Name
2-(4-methoxy-benzyl)-3,3-dimethyl-1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
18.79 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
49.8%

Identifiers

REACTION_CXSMILES
COC1C=CC(C[N:8]2[C:16]([CH3:18])([CH3:17])[C:15]3[C:10](=[CH:11][CH:12]=[C:13]([C:19]#[N:20])[CH:14]=3)[C:9]2=[O:21])=CC=1.O=[N+]([O-])[O-].[O-][N+](=O)[O-].[O-][N+](=O)[O-].[O-][N+](=O)[O-].[O-][N+](=O)[O-].[O-][N+](=O)[O-].[Ce+4].[NH4+].[NH4+]>CC#N.O>[CH3:17][C:16]1([CH3:18])[C:15]2[C:10](=[CH:11][CH:12]=[C:13]([C:19]#[N:20])[CH:14]=2)[C:9](=[O:21])[NH:8]1 |f:1.2.3.4.5.6.7.8.9|

Inputs

Step One
Name
2-(4-methoxy-benzyl)-3,3-dimethyl-1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile
Quantity
3.5 g
Type
reactant
Smiles
COC1=CC=C(CN2C(C3=CC=C(C=C3C2(C)C)C#N)=O)C=C1
Name
Quantity
18.79 g
Type
reactant
Smiles
O=[N+]([O-])[O-].[O-][N+]([O-])=O.[O-][N+]([O-])=O.[O-][N+]([O-])=O.[O-][N+]([O-])=O.[O-][N+]([O-])=O.[Ce+4].[NH4+].[NH4+]
Name
Quantity
70 mL
Type
solvent
Smiles
CC#N
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 1 hour until all the starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
was consumed
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted between water and EtOAc
CUSTOM
Type
CUSTOM
Details
the combined organic layers were dried over anhy
FILTRATION
Type
FILTRATION
Details
MgSO4, filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crude product which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(NC(C2=CC=C(C=C12)C#N)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 g
YIELD: PERCENTYIELD 49.8%
YIELD: CALCULATEDPERCENTYIELD 49.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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